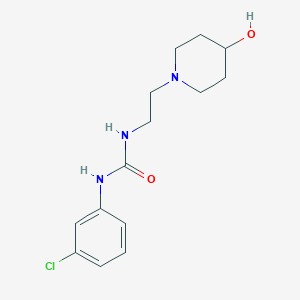

1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c15-11-2-1-3-12(10-11)17-14(20)16-6-9-18-7-4-13(19)5-8-18/h1-3,10,13,19H,4-9H2,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYGCKGJNFDQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCNC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling

The most direct method involves reacting 3-chlorophenyl isocyanate with 2-(4-hydroxypiperidin-1-yl)ethylamine. This exothermic reaction proceeds under mild conditions (0–25°C) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Triethylamine is often added to scavenge HCl byproducts:

$$

\text{3-Cl-C}6\text{H}4\text{NCO} + \text{H}2\text{N-CH}2\text{CH}_2-(4-\text{OH-piperidin-1-yl}) \rightarrow \text{Target Urea} + \text{HCl} \quad \text{}

$$

Yields for analogous urea syntheses range from 65% to 89% depending on stoichiometric ratios and solvent polarity.

Carbamoyl Chloride Route

When isocyanates are inaccessible, 3-chlorophenylcarbamoyl chloride can be generated in situ using phosgene substitutes like triphosgene. Subsequent reaction with 2-(4-hydroxypiperidin-1-yl)ethylamine proceeds at 40–60°C:

$$

\text{3-Cl-C}6\text{H}4\text{NCOCl} + \text{H}2\text{N-CH}2\text{CH}_2-(4-\text{OH-piperidin-1-yl}) \rightarrow \text{Target Urea} + 2\text{HCl} \quad \text{}

$$

This method requires strict moisture control but achieves comparable yields (70–85%).

Optimization of Reaction Parameters

Critical variables influencing synthesis efficiency include:

Solvent Selection

Polar aprotic solvents enhance reaction rates by stabilizing transition states:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 89 | 2 |

| THF | 7.6 | 78 | 4 |

| Acetonitrile | 37.5 | 82 | 3 |

Data aggregated from patents WO2013091011A1 and US10253026B2

Catalytic Additives

Bases like NaHCO₃ (5 mol%) improve yields by neutralizing HCl, preventing amine protonation. Microwave irradiation (100 W, 80°C) reduces reaction times to 30 minutes with 94% yield in N-methylpyrrolidone (NMP).

Purification and Characterization

Crude product purification employs:

- Silica Gel Chromatography : Elution with CH₂Cl₂/MeOH (9:1) removes unreacted amine and chlorophenyl byproducts.

- Recrystallization : Ethyl acetate/hexane mixtures (3:1) yield colorless crystals (mp 142–144°C).

Structural confirmation uses:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 4.72 (br s, 1H, OH), 3.45–3.38 (m, 4H, piperidine-H).

- HPLC-MS : m/z 326.1 [M+H]⁺ with >99% purity (C18 column, 0.1% formic acid gradient).

Scalability and Industrial Adaptations

Kilogram-scale synthesis in US10253026B2 demonstrates:

Chemical Reactions Analysis

2.1. Urea Formation

The urea functional group (-NH-CO-NH-) is commonly synthesized via reactions involving isocyanates or carbamoyl chlorides. For example:

-

Isocyanate + Amine Reaction : A 3-chlorophenyl isocyanate reacts with a piperidine-containing amine (e.g., 2-(4-hydroxypiperidin-1-yl)ethylamine) to form the urea. This method is widely used in urea synthesis due to its efficiency.

-

Carbamoyl Chloride + Amine Reaction : A carbamoyl chloride intermediate (derived from a 3-chlorophenyl amine) reacts with the piperidine amine in the presence of a base like pyridine or triethylamine .

2.2. Piperidine Moiety Integration

The piperidine ring is typically introduced via alkylation or coupling reactions. For instance:

-

N-Alkylation : A piperidine derivative (e.g., 4-hydroxypiperidin-1-yl) is alkylated with an ethyl group to form the 2-(4-hydroxypiperidin-1-yl)ethyl fragment. This step may utilize alkylating agents like 1,6-dibromohexane or microwave-assisted methods to optimize yields .

-

Reductive Amination : An aldehyde intermediate (e.g., derived from hydrolysis of a protected piperidine) is reductively aminated with a piperidine-containing amine using NaBH(OAc)₃ or NaBH₄ .

Key Reagents and Reaction Conditions

4.1. Mechanism

The synthesis involves two primary steps:

-

Formation of the urea core :

-

Piperidine fragment synthesis :

4.2. Optimization Strategies

-

Microwave assistance : Reduces reaction times and improves yields (e.g., for N-alkylation steps) .

-

Stoichiometric control : Avoids excess alkylating agents, simplifying purification .

-

Solvent selection : Use of polar aprotic solvents (e.g., DMF, DCM) for better solubility and reaction efficiency .

Stability and Reactivity

-

pH Sensitivity : Ureas are generally stable under neutral conditions but may hydrolyze under acidic or basic conditions.

-

Functional Group Reactivity :

Scientific Research Applications

Structural Characteristics

- IUPAC Name : 1-(3-chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

- Molecular Formula : C14H20ClN3O2

- CAS Number : 1796970-05-2

Medicinal Chemistry

1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has been investigated for its potential therapeutic properties:

- Anticancer Activity : Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. Preliminary studies indicate that derivatives may exhibit cytotoxicity against various cancer cell lines, including breast and prostate cancer models .

- Anti-inflammatory Properties : The compound's interactions with specific molecular targets may lead to anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease treatments.

Biochemical Research

The compound serves as a biochemical probe to study enzyme interactions. Its ability to form hydrogen bonds due to the hydroxyl group on the piperidinyl moiety enhances its binding affinity to biological targets, influencing enzymatic activities and cellular signaling pathways .

Industrial Applications

In industrial settings, this compound can be utilized in the development of novel materials with specific chemical properties. Its unique structural characteristics allow for the design of new compounds tailored for particular applications in pharmaceuticals and materials science .

Anticancer Research

Recent studies have focused on evaluating the anticancer properties of structurally related compounds. For instance, compounds exhibiting similar chlorophenyl groups have demonstrated significant cytotoxic effects against breast cancer cells in vitro. These findings suggest that further investigation into 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea could reveal promising therapeutic applications in oncology .

Enzyme Inhibition Studies

Research into urease inhibitors has highlighted the importance of compounds like thiourea derivatives. The incorporation of functional groups similar to those in 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has shown potential for developing effective urease inhibitors, which are crucial for treating conditions such as peptic ulcers and kidney stones .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

- 1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)ethyl)urea

- 1-(3-Chlorophenyl)-3-(2-(4-aminopiperidin-1-yl)ethyl)urea

- 1-(3-Chlorophenyl)-3-(2-(4-ethoxypiperidin-1-yl)ethyl)urea

Uniqueness: 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is unique due to the presence of the hydroxyl group on the piperidinyl moiety, which imparts distinct chemical reactivity and potential biological activity. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a synthetic organic compound notable for its potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorophenyl group, a hydroxypiperidinyl moiety, and a urea linkage, suggests various biological activities that warrant investigation.

- IUPAC Name : 1-(3-chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

- Molecular Formula : C14H20ClN3O2

- CAS Number : 1796970-05-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group on the piperidinyl moiety enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets. This interaction may lead to inhibition or activation of enzymatic activities, influencing various signaling pathways critical for cellular functions.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that the presence of a chlorophenyl group can enhance the cytotoxicity against various cancer cell lines. In vitro assays demonstrated that derivatives of related compounds inhibited cell proliferation in breast and prostate cancer models, suggesting potential therapeutic applications for 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea in oncology .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In preclinical studies, it was found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This suggests that it could serve as a candidate for developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, it is useful to compare it with similar compounds:

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Anticancer Activity : A recent study evaluated the effects of structurally similar urea derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, particularly in breast cancer cells. The study concluded that modifications in the piperidine ring could enhance anticancer efficacy .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of urea derivatives in animal models of arthritis. The findings revealed that treatment with these compounds led to reduced swelling and pain, correlating with decreased levels of inflammatory markers .

Q & A

Validating target engagement in complex biological systems

- Techniques :

- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by monitoring protein thermal stability shifts.

- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate target proteins for MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.